Methyl 4-acetamido-2-hydroxybenzoate Methyl 4-acetamido-2-hydroxybenzoate This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Brand Name: Vulcanchem
CAS No.: 4093-28-1
VCID: VC21145558
InChI: InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
SMILES: CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O
Molecular Formula: C10H11NO4
Molecular Weight: 209.2 g/mol

Methyl 4-acetamido-2-hydroxybenzoate

CAS No.: 4093-28-1

Cat. No.: VC21145558

Molecular Formula: C10H11NO4

Molecular Weight: 209.2 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-acetamido-2-hydroxybenzoate - 4093-28-1

Specification

Description This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia.
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

CAS No. 4093-28-1
Molecular Formula C10H11NO4
Molecular Weight 209.2 g/mol
IUPAC Name methyl 4-acetamido-2-hydroxybenzoate
Standard InChI InChI=1S/C10H11NO4/c1-6(12)11-7-3-4-8(9(13)5-7)10(14)15-2/h3-5,13H,1-2H3,(H,11,12)
Standard InChI Key LCXHOHRQXZMSQN-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O
Canonical SMILES CC(=O)NC1=CC(=C(C=C1)C(=O)OC)O

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator